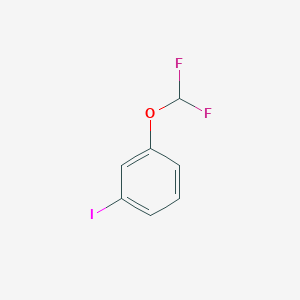

1-(Difluoromethoxy)-3-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethoxy)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRNNLKRPRATMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378888 | |

| Record name | 1-(difluoromethoxy)-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-17-2 | |

| Record name | 1-(difluoromethoxy)-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Difluoromethoxy)-3-iodo-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Difluoromethoxy)-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethoxy)-3-iodobenzene is a halogenated aromatic intermediate of significant interest in medicinal chemistry and agrochemical research. The presence of both a difluoromethoxy group and an iodine atom on the benzene ring provides a unique combination of properties and synthetic versatility. The difluoromethoxy moiety is a valuable bioisostere for hydroxyl and thiol groups and can enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability of target molecules.[1][2] The iodine atom serves as a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. This allows for the straightforward introduction of molecular complexity, making this compound a key building block in the synthesis of complex pharmaceutical and agrochemical agents.[3]

This technical guide provides a comprehensive overview of the chemical properties, safety information, synthetic applications, and relevant biological context for this compound.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. It is important to note that while some specific data for this compound is available, other properties are inferred from structurally similar compounds such as iodobenzene and 1-fluoro-3-iodobenzene.

| Property | Value | Source |

| CAS Number | 518070-17-2 | |

| Molecular Formula | C₇H₅F₂IO | |

| Molecular Weight | 270.02 g/mol | |

| Appearance | Colorless to light yellow liquid (inferred) | |

| Boiling Point | 77-78 °C at 19 mmHg (for 1-fluoro-3-iodobenzene) | [4] |

| Density | 1.89 g/mL at 25 °C (for 1-fluoro-3-iodobenzene) | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and dichloromethane (inferred from iodobenzene).[5] | |

| Refractive Index | n20/D 1.584 (for 1-fluoro-3-iodobenzene) | [4] |

| SMILES | FC(OC1=CC(=CC=C1)I)F |

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

The following hazard classifications are based on data for the closely related compound 1-fluoro-3-iodobenzene:

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |

Source:[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8 °C.

Synthetic Applications and Experimental Protocols

The primary utility of this compound is as a versatile building block in organic synthesis. The iodine substituent readily participates in palladium-catalyzed cross-coupling reactions, allowing for the facile synthesis of more complex, functionalized aromatic compounds.

Caption: Synthetic utility of this compound.

Experimental Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the diazotization of an aniline followed by a Sandmeyer-type reaction, a common method for introducing iodine into an aromatic ring.[4][7]

Materials:

-

3-(Difluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-(difluoromethoxy)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the internal temperature between 0 and 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in water and cool the solution to 0 °C.

-

Slowly add the cold potassium iodide solution to the diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2 hours or until gas evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, 10% aqueous sodium thiosulfate solution (to remove excess iodine), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki coupling reaction using this compound as the aryl halide.[8][9]

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

-

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Role in Drug Discovery: Targeting Signaling Pathways

The difluoromethoxy group is increasingly utilized in modern medicinal chemistry to enhance the drug-like properties of lead compounds.[2] One area where this is particularly relevant is in the development of kinase inhibitors. Kinases are key enzymes in cellular signaling cascades, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders.[2]

A prominent example is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[10] This pathway transmits signals from cytokines and growth factors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[11][12] Inhibitors of JAKs are therefore important therapeutic agents. The incorporation of a difluoromethoxy group into potential JAK inhibitors can improve their metabolic stability and binding affinity. This compound serves as a key starting material for the synthesis of such complex inhibitors.

Caption: The JAK-STAT signaling pathway and point of intervention for JAK inhibitors.

Analytical Methods

The characterization of this compound and its reaction products typically involves a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and purity of the compound.[13]

-

Chromatography: TLC is used for reaction monitoring, while column chromatography is the standard method for purification. Gas Chromatography (GC) can be used to assess purity.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers in drug discovery and agrochemical synthesis. Its unique combination of a metabolically robust difluoromethoxy group and a synthetically tractable iodine atom makes it an ideal starting point for the construction of complex, biologically active molecules. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this important building block in research and development.

References

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. benchchem.com [benchchem.com]

- 3. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 4. 1-Fluoro-3-iodobenzene | 1121-86-4 [chemicalbook.com]

- 5. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]

- 6. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. env.go.jp [env.go.jp]

Technical Guide: Synthesis and Characterization of 1-(Difluoromethoxy)-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(difluoromethoxy)-3-iodobenzene, a key building block in modern medicinal chemistry. The strategic incorporation of the difluoromethoxy (-OCF₂H) group into bioactive molecules can significantly enhance their metabolic stability and fine-tune their physicochemical properties. The iodine atom at the meta-position offers a versatile handle for further molecular elaboration through various cross-coupling reactions. This guide details a probable synthetic route, outlines expected characterization parameters, and discusses the applications of this compound in drug discovery and development.

Introduction

The difluoromethoxy group has emerged as a valuable substituent in contemporary drug design. It is often considered a bioisostere of hydroxyl or methoxy groups, offering a unique combination of increased lipophilicity and metabolic stability against oxidative degradation.[1][2] The compound this compound serves as a crucial intermediate, allowing for the introduction of the difluoromethoxy-phenyl moiety into more complex molecular architectures. The presence of the iodo group facilitates further functionalization via well-established methodologies such as Suzuki, Heck, and Sonogashira cross-coupling reactions, making it a versatile tool for the synthesis of novel therapeutic agents.[3]

Synthesis

Proposed Synthetic Pathway

The most common and practical approach for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenol. This is typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide. A widely used and commercially available reagent for this transformation is sodium chlorodifluoroacetate.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the difluoromethylation of phenols using sodium chlorodifluoroacetate.

Materials:

-

3-Iodophenol

-

Sodium chlorodifluoroacetate

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodophenol (1.0 eq.), cesium carbonate (1.5 eq.), and sodium chlorodifluoroacetate (2.0 eq.).

-

Add anhydrous DMF to the flask via syringe.

-

Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Physicochemical and Spectroscopic Characterization

While experimentally determined data for this compound is not widely published, the following tables summarize its known identifiers and predicted properties. The spectroscopic data is an estimation based on the analysis of structurally similar compounds.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 518070-17-2 | |

| Molecular Formula | C₇H₅F₂IO | |

| Molecular Weight | 270.02 g/mol | |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | N/A |

| Predicted XlogP | 3.8 | [4] |

Spectroscopic Data (Predicted)

| Technique | Expected Data |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of δ 7.0-7.8 ppm. The difluoromethoxy proton (-OCH F₂) would exhibit a characteristic triplet at approximately δ 6.5-7.0 ppm with a large coupling constant to the fluorine atoms (JH-F ≈ 70-75 Hz). |

| ¹³C NMR | Aromatic carbons would be observed in the range of δ 110-160 ppm. The carbon of the difluoromethoxy group (-OC F₂) would appear as a triplet around δ 115-120 ppm due to coupling with the two fluorine atoms (JC-F ≈ 250-260 Hz). |

| ¹⁹F NMR | A doublet is expected in the range of δ -80 to -90 ppm, corresponding to the two equivalent fluorine atoms coupled to the methoxy proton (JF-H ≈ 70-75 Hz). |

| Mass Spec. (EI) | Molecular ion (M⁺) peak expected at m/z = 270. Prominent fragment ions would likely correspond to the loss of the difluoromethyl group or the iodine atom. |

| IR Spectroscopy | Characteristic C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands would be observed around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. |

Applications in Drug Development

This compound is a valuable building block for drug discovery due to the advantageous properties conferred by the difluoromethoxy group and the synthetic versatility of the iodo substituent.

Role of the Difluoromethoxy Group

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. Replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation, leading to a longer plasma half-life and improved bioavailability.[1]

-

Lipophilicity and Permeability: The -OCF₂H group moderately increases lipophilicity, which can enhance membrane permeability and improve oral absorption of drug candidates.[2]

-

Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, potentially leading to favorable interactions with biological targets.[5]

Synthetic Utility

The iodine atom provides a reactive site for the construction of carbon-carbon and carbon-heteroatom bonds, which is essential for building complex molecular scaffolds.

Conclusion

This compound is a strategically important synthetic intermediate for the development of new pharmaceuticals. Its synthesis is achievable through established difluoromethylation methodologies. The compound provides access to molecules containing the metabolically robust difluoromethoxy group, while the iodo-substituent allows for a wide range of subsequent chemical modifications. This combination of features makes it a powerful tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Further research into the experimental validation of its synthesis and characterization is warranted to facilitate its broader application in the scientific community.

References

In-Depth Technical Guide to the Physical Properties of 1-(Difluoromethoxy)-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethoxy)-3-iodobenzene is an aromatic organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a difluoromethoxy group and an iodine atom on a benzene ring, offers unique electronic and steric properties that make it a valuable building block in the synthesis of novel molecules. The difluoromethoxy group can enhance metabolic stability and cell membrane permeability, while the iodine atom provides a reactive site for cross-coupling reactions, enabling the construction of more complex molecular architectures.

This technical guide provides a summary of the known physical properties of this compound. Due to the limited availability of experimentally determined data in peer-reviewed literature and major chemical databases, this guide also includes predicted physical properties and detailed, generalized experimental protocols for their determination.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂IO | |

| Molecular Weight | 270.02 g/mol | |

| CAS Number | 518070-17-2 |

Predicted Physical Properties

In the absence of experimentally verified data, computational methods can provide estimates of the physical properties of a compound. The following table summarizes the predicted properties for this compound. These values should be used as estimations and are not a substitute for experimental verification.

| Property | Predicted Value | Notes |

| Boiling Point | 213.5 ± 7.0 °C at 760 mmHg | Prediction from chemical property databases. |

| Density | 1.8 ± 0.1 g/cm³ | Prediction from chemical property databases. |

| Refractive Index | 1.543 ± 0.02 | Prediction from chemical property databases. |

| LogP (Octanol-Water Partition Coefficient) | 3.2 | A measure of lipophilicity. |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of liquid and solid organic compounds, such as this compound.

Melting Point Determination

The melting point is a key indicator of the purity of a solid compound.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.[2]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[2]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[1]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely liquefied (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 0.5-2°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4][5]

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

-

Small rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Place a small amount (0.5-1 mL) of the liquid sample into the Thiele tube or test tube.

-

Place a capillary tube, with its sealed end up, into the liquid.[3]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heat the side arm of the Thiele tube or the oil bath gently.[4]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[3]

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

Density Determination

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Graduated cylinder (for a less precise measurement)

Procedure (using a pycnometer):

-

Clean and dry the pycnometer and weigh it accurately on an analytical balance.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

-

Place the stopper in the pycnometer, allowing any excess liquid to be expelled through the capillary in the stopper.

-

Carefully wipe the outside of the pycnometer dry and weigh it again.

-

The mass of the liquid is the difference between the two weighings.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination

The refractive index is a measure of how much light bends as it passes through a substance.[6][7][8]

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Lens paper

Procedure:

-

Ensure the prism of the refractometer is clean and dry.[7]

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of the liquid sample onto the lower prism.[7]

-

Close the prisms and allow the sample to spread evenly.

-

Adjust the light source and focus the eyepiece until the dividing line between the light and dark fields is sharp.

-

Rotate the knob to bring the dividing line to the center of the crosshairs.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.[8]

Solubility Determination

Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.[9][10][11]

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

A range of solvents (polar and non-polar, e.g., water, ethanol, acetone, toluene, hexane)

Procedure:

-

Place a small, measured amount of the compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[10]

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.[10]

-

Observe the mixture. If the solid has completely disappeared, the compound is soluble.

-

If the solid remains, the compound is insoluble or sparingly soluble in that solvent under the tested conditions.

-

Repeat the process with different solvents to build a solubility profile.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical relationships between the core physical properties discussed.

Caption: Interrelationships of key physical properties of an organic compound.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While a complete, experimentally verified profile of its physical properties is not yet available in the public domain, this guide provides the foundational information currently known, along with predicted values to aid in experimental design. The detailed, generalized protocols offered here provide a framework for researchers to determine the key physical properties of this and other novel compounds in the laboratory. As research into this and similar molecules continues, a more comprehensive understanding of their physical and chemical characteristics will undoubtedly emerge.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. faculty.weber.edu [faculty.weber.edu]

- 7. davjalandhar.com [davjalandhar.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. youtube.com [youtube.com]

Structural Elucidation of 1-(Difluoromethoxy)-3-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of 1-(difluoromethoxy)-3-iodobenzene. Due to the limited availability of published experimental data for this specific compound, this guide combines established analytical methodologies with predicted spectroscopic data derived from the analysis of structurally related compounds. This approach offers a robust framework for the characterization of this and similar molecules.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below.

| Property | Predicted Value |

| Molecular Formula | C₇H₅F₂IO |

| Molecular Weight | 270.01 g/mol |

| Appearance | Colorless to light yellow liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds, including substituted iodobenzenes and aromatic difluoromethoxy ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.65 | t | J(H,F) ≈ 73 | -OCHF₂ |

| ~ 7.50 | d | J ≈ 8.0 | Ar-H |

| ~ 7.35 | s | Ar-H | |

| ~ 7.20 | d | J ≈ 8.0 | Ar-H |

| ~ 7.10 | t | J ≈ 8.0 | Ar-H |

Table 2.1.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.0 | Ar-C-O |

| ~ 138.0 | Ar-C-H |

| ~ 131.0 | Ar-C-H |

| ~ 125.0 | Ar-C-H |

| ~ 118.0 (t, J(C,F) ≈ 260 Hz) | -OCHF₂ |

| ~ 115.0 | Ar-C-H |

| ~ 95.0 | Ar-C-I |

Table 2.1.3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -80 to -90 | d | J(F,H) ≈ 73 | -OCHF₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2.2.1: Predicted FT-IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Medium-Strong | Aromatic C=C stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1150 | Strong | Aryl-O stretch (asymmetric) |

| 1100 - 1000 | Strong | C-F stretch |

| 1050 - 1000 | Medium | Aryl-O stretch (symmetric) |

| 800 - 700 | Strong | C-I stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 2.3.1: Predicted Key Fragment Ions (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 270 | [M]⁺ (Molecular Ion) |

| 143 | [M - I]⁺ |

| 127 | [I]⁺ |

| 115 | [M - OCHF₂ - H]⁺ |

| 77 | [C₆H₅]⁺ |

| 51 | [OCHF₂]⁺ |

Experimental Protocols

The following are detailed protocols for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pipettes and vials

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.[1]

-

Using a pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard fluorine pulse sequence.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

This compound (1-2 drops)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or acetone for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.[2][3]

-

If the sample is a solid, ensure good contact between the sample and the crystal by applying pressure with the built-in press.

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-650 cm⁻¹).

-

-

Cleaning:

-

After analysis, clean the ATR crystal thoroughly with a solvent-dampened cloth.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and providing further structural information.

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument with an electron ionization (EI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent.

-

-

Instrument Setup:

-

GC:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable range to include the expected molecular ion and fragment ions (e.g., m/z 40-350).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

The instrument will separate the components of the sample, and the mass spectrometer will generate a mass spectrum for each component as it elutes from the column.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the structural analysis process.

Caption: Experimental workflow for structural elucidation.

Caption: Predicted mass spectrometry fragmentation pathway.

References

The Strategic Utility of 1-(Difluoromethoxy)-3-iodobenzene in Modern Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Difluoromethoxy)-3-iodobenzene has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of the difluoromethoxy (-OCHF₂) group and the iodine atom on the aromatic ring offers a unique combination of properties and synthetic versatility. The -OCHF₂ moiety, a bioisostere of phenolic hydroxyl or methoxy groups, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability of target molecules.[1] Concurrently, the iodine atom serves as a highly effective synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, detailing established experimental protocols, explaining the mechanistic rationale behind procedural choices, and highlighting its role in the synthesis of bioactive compounds and advanced materials.

Introduction: The Value Proposition of a Fluorinated Building Block

The introduction of fluorine-containing functional groups is a well-established strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[1] The difluoromethoxy group, in particular, offers a nuanced approach to molecular design. Unlike the more electron-withdrawing trifluoromethoxy group, the -OCHF₂ group possesses a more moderate electronic profile and can act as a hydrogen bond acceptor, potentially influencing ligand-receptor interactions. Its incorporation can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

This compound (CAS 518070-17-2) capitalizes on these benefits by providing a synthetically accessible starting material.[2][3][4] The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, allowing for cross-coupling reactions to proceed under mild conditions with high efficiency.[5] This reactivity profile makes it an ideal substrate for a variety of transformations crucial to the synthesis of complex organic molecules.

| Property | Value | Reference |

| CAS Number | 518070-17-2 | [2][3][4] |

| Molecular Formula | C₇H₅F₂IO | [2][4] |

| Molecular Weight | 270.02 g/mol | [2][4] |

| Appearance | Liquid | [4] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [4] |

Core Applications in Cross-Coupling Reactions: A Synthetic Workhorse

The iodine atom in this compound provides a reliable and reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of its utility in constructing the complex scaffolds required for pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used methods for constructing biaryl structures. The reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations, often proceeding with high yields under relatively mild conditions.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a pre-formed complex like Pd(PPh₃)₄, is essential for the catalytic cycle. The choice of catalyst can influence reaction rates and yields.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand depends on the specific substrates and desired reactivity.

-

Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the organoboron species and facilitate the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DMF) and water is often used to dissolve both the organic and inorganic reagents.

Illustrative Experimental Protocol (Adapted from similar 3-iodoindazole couplings): [6][7]

Reaction: Coupling of a 3-iodo-1H-indazole derivative with a boronic acid.

-

Reaction Setup: In a microwave vial, combine the 3-iodo-1H-indazole derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

-

Solvent Addition: Add 1,4-dioxane and a 2M aqueous solution of the base in a 4:1 ratio.

-

Degassing: Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

-

Reaction: Heat the mixture in a microwave reactor to 120 °C for 40 minutes with stirring.[6]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a transformation of great importance for the synthesis of pharmaceuticals, natural products, and organic materials.[8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst.

-

Copper(I) Co-catalyst: Cu(I) salts, such as CuI, are crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, typically triethylamine or diisopropylethylamine, serves as both the base and often as the solvent. It neutralizes the hydrogen halide formed during the reaction and helps to deprotonate the terminal alkyne.

-

Solvent: While an amine base can act as the solvent, other solvents like THF or DMF can also be used.

Illustrative Experimental Protocol (Adapted from general Sonogashira procedures): [9][10]

-

Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as THF, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.) and copper(I) iodide (0.04 equiv.).

-

Base Addition: Add an amine base like triethylamine (2.0 equiv.).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

DOT Diagram: Sonogashira Coupling Workflow

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[5][11] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium precursor and, critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent side reactions.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly employed.

Illustrative Experimental Protocol (Adapted from general Buchwald-Hartwig procedures): [2][12]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOtBu).

-

Reagent Addition: Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous solvent like toluene.

-

Reaction: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for the required time (monitored by TLC or LC-MS).

-

Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

DOT Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Applications in Medicinal Chemistry

The difluoromethoxy group is a valuable substituent in medicinal chemistry, and this compound serves as a key starting material for introducing this moiety into bioactive molecules.

Synthesis of Anticancer Agents

One notable application is in the synthesis of potential anticancer agents. For instance, derivatives of 2-methoxyestradiol, a compound with antiproliferative and anti-tubulin activity, have been synthesized with a 2-difluoromethoxy group to improve potency and in vivo stability.[1][13] While not starting directly from this compound, the synthesis of 2-difluoromethoxyestrone involves a key difluoromethylation step using diethyl (bromodifluoromethyl)phosphonate, highlighting the importance of this functional group in the final bioactive molecule.[13] The antiproliferative activities of these compounds have been evaluated in breast cancer cell lines, with some sulfamated derivatives showing promising potency.[1][13]

| Compound | Cell Line | Antiproliferative Activity (GI₅₀) | Reference |

| 2-Difluoromethoxyestradiol | MCF-7 | > 10 µM | [14] |

| 2-Difluoromethoxyestradiol | MDA MB-231 | > 10 µM | [14] |

| Sulfamated 2-difluoromethoxyestrone derivative | MCF-7 | Potent activity reported | [1][13] |

Emerging Applications in Materials Science

While the primary applications of this compound have been in medicinal chemistry, its structural features suggest potential uses in materials science. Aryl iodides are common precursors in the synthesis of conjugated organic materials for applications such as organic light-emitting diodes (OLEDs). The introduction of the difluoromethoxy group could be used to tune the electronic properties, solubility, and solid-state packing of these materials, thereby influencing their photophysical characteristics. Further research is needed to fully explore these potential applications.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its utility is anchored in the advantageous properties conferred by the difluoromethoxy group and the synthetic flexibility provided by the reactive iodine atom. As a key intermediate, it facilitates the construction of complex molecules through a variety of reliable and high-yielding cross-coupling reactions. Its demonstrated and potential applications in the synthesis of bioactive compounds, particularly in the development of new therapeutics, underscore its importance. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly continue to expand.

References

- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. odinity.com [odinity.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 9. rsc.org [rsc.org]

- 10. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 14. researchgate.net [researchgate.net]

The Advent of a Versatile Building Block: A Technical Guide to 1-(Difluoromethoxy)-3-iodobenzene

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis, properties, and potential applications of the organofluorine compound 1-(Difluoromethoxy)-3-iodobenzene. While a singular, definitive historical account of its initial discovery remains elusive in publicly accessible records, its synthesis is readily achievable through established methodologies in organofluorine chemistry. This guide outlines a plausible and scientifically supported pathway for its preparation, alongside its physicochemical properties and its emerging significance as a building block in medicinal chemistry and materials science.

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest as a bioisostere for more common functionalities. When coupled with an iodo-substituted benzene ring, as in this compound, it creates a highly versatile intermediate amenable to a wide array of cross-coupling reactions, unlocking pathways to novel and complex molecular architectures.

Physicochemical and Spectral Data

Below is a summary of the key physical and predicted spectral properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 518070-17-2 | Chemical Abstracts Service |

| Molecular Formula | C₇H₅F₂IO | --- |

| Molecular Weight | 270.02 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Predicted) | General properties of similar compounds |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| ¹H NMR (Predicted) | δ 7.5-7.0 (m, 4H, Ar-H), δ 6.6 (t, J=74 Hz, 1H, -OCF₂H) | Spectroscopic prediction |

| ¹³C NMR (Predicted) | δ 158 (C-O), 138 (C-I), 131, 124, 118, 115 (Ar-C), 114 (t, J=260 Hz, -OCF₂H) | Spectroscopic prediction |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence, starting from the commercially available 3-aminophenol. The first step involves the introduction of the iodine atom via a Sandmeyer-type reaction, followed by the difluoromethylation of the resulting 3-iodophenol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the key transformations in the synthesis of this compound. These are based on established and reliable methodologies for similar substrates.

Step 1: Synthesis of 3-Iodophenol from 3-Aminophenol

Reaction: 3-H₂NC₆H₄OH + NaNO₂ + 2HCl → [3-N₂⁺C₆H₄OH]Cl⁻ + NaCl + 2H₂O [3-N₂⁺C₆H₄OH]Cl⁻ + KI → 3-IC₆H₄OH + N₂ + KCl

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminophenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate beaker, dissolve potassium iodide (1.2 eq) in water and cool the solution in an ice bath.

-

Slowly add the cold potassium iodide solution to the diazonium salt solution. Nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-iodophenol can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound from 3-Iodophenol

Reaction: 3-IC₆H₄OH + ClCF₂H + Base → 3-IC₆H₄OCF₂H + Base·HCl

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, add 3-iodophenol (1.0 eq), a suitable base (e.g., potassium carbonate, 2.0 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Difluoromethylation: Seal the vessel and carefully introduce chlorodifluoromethane (Freon 22) gas (excess).

-

Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously for 12-24 hours. The pressure inside the vessel will increase.

-

Work-up and Purification: After cooling the vessel to room temperature, carefully vent the excess chlorodifluoromethane.

-

Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography.

Logical Workflow for Synthesis and Application

The synthesis and subsequent utilization of this compound in drug discovery follows a logical progression from starting materials to biologically active compounds.

Caption: Workflow from synthesis to drug discovery applications.

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry. While its specific "discovery" moment may not be prominently documented, its synthetic accessibility from common starting materials is clear. The dual functionality of the difluoromethoxy group for modulating physicochemical properties and the iodo group for versatile cross-coupling reactions makes it an exceptionally valuable tool for medicinal chemists and materials scientists. As the demand for more sophisticated and effective molecular entities continues to grow, the importance of such well-designed building blocks will undoubtedly increase.

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-(Difluoromethoxy)-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Difluoromethoxy)-3-iodobenzene is a valuable building block in modern medicinal chemistry and materials science. The presence of the difluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and lipophilicity, making it a desirable moiety in drug candidates. The iodo-substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on its application in key synthetic transformations. While specific quantitative data for this exact substrate is limited in publicly available literature, this guide presents generalized experimental protocols and expected reactivity based on established chemical principles and data for analogous aryl iodides.

Physicochemical Properties

This compound is a commercially available liquid. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 518070-17-2[1] |

| Molecular Formula | C₇H₅F₂IO |

| Molecular Weight | 270.02 g/mol [1] |

| Appearance | Liquid |

| Purity | ≥95% |

| Storage | 2-8°C, protected from light[1] |

Chemical Reactivity

The reactivity of this compound is dominated by the carbon-iodine bond, which is susceptible to oxidative addition to low-valent transition metal catalysts, particularly palladium(0). This reactivity makes it an excellent substrate for a variety of cross-coupling reactions. The difluoromethoxy group is a moderately electron-withdrawing group, which can influence the reactivity of the C-I bond and the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is expected to readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl and vinyl boronic acids and esters.

Generalized Experimental Protocol:

A mixture of this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv.) in a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water) is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Expected Reactivity and Potential Yields:

Based on analogous reactions with other aryl iodides, high yields (typically >80%) can be expected. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, will need to be optimized for specific substrates to maximize the yield and minimize side products.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction:

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This compound is a suitable substrate for this reaction, allowing for the synthesis of a wide range of substituted anilines.

Generalized Experimental Protocol:

A mixture of this compound (1.0 equiv.), the amine (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv.) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched, and extracted. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Expected Reactivity and Potential Yields:

Yields for Buchwald-Hartwig amination of aryl iodides are generally good to excellent, often exceeding 75%. The choice of ligand is crucial and depends on the nature of the amine.

Catalytic Cycle of the Buchwald-Hartwig Amination:

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound can be effectively coupled with various terminal alkynes using this method.

Generalized Experimental Protocol:

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine like triethylamine or diisopropylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere. After completion, the reaction mixture is filtered, the solvent is removed, and the residue is purified by column chromatography.

Expected Reactivity and Potential Yields:

Sonogashira couplings of aryl iodides are generally high-yielding, often in the range of 80-95%. The reaction is typically fast at room temperature.

Signaling Pathway of Key Steps in Sonogashira Coupling:

Caption: Key steps in the Sonogashira coupling reaction pathway.

Chemical Stability

The stability of this compound is an important consideration for its storage and use in chemical reactions.

-

Thermal Stability: Aryl iodides are generally less thermally stable than the corresponding bromides and chlorides. The C-I bond is the weakest of the carbon-halogen bonds. While specific data for this compound is not available, it is advisable to store the compound at the recommended 2-8°C to prevent potential degradation over time. In reaction settings, prolonged heating at high temperatures, especially in the presence of trace metals or other catalysts, could lead to decomposition.

-

Chemical Stability:

-

Towards Acids: The difluoromethoxy group is generally stable to acidic conditions. The ether linkage is more robust than a simple dialkyl ether due to the electron-withdrawing nature of the fluorine atoms. The aromatic ring itself is deactivated towards electrophilic aromatic substitution due to the inductive effect of the iodine and difluoromethoxy groups.

-

Towards Bases: The compound is expected to be stable towards common organic and inorganic bases used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides). Strong nucleophilic bases under harsh conditions could potentially lead to nucleophilic aromatic substitution, although this is generally not a major concern under typical cross-coupling conditions.

-

Conclusion

This compound is a versatile and reactive building block for organic synthesis. Its participation in a range of palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex molecules containing the valuable difluoromethoxy moiety. While specific quantitative data for this substrate is not extensively documented, the general protocols and principles outlined in this guide provide a solid foundation for its successful application in research and development. As with any chemical process, optimization of reaction conditions is crucial to achieve the desired outcomes.

References

Solubility Profile of 1-(Difluoromethoxy)-3-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(Difluoromethoxy)-3-iodobenzene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on the principles of chemical similarity to analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of liquid organic compounds is presented to empower researchers to ascertain precise solubility data in their own laboratory settings.

Qualitative Solubility Assessment

Based on the structural features of this compound—a substituted aromatic ring with a lipophilic difluoromethoxy group and an iodine atom—it is anticipated to exhibit good solubility in a range of common organic solvents and poor solubility in water. The principle of "like dissolves like" governs this behavior; the relatively nonpolar nature of the molecule favors interaction with nonpolar and moderately polar organic solvents.

To provide a more concrete, albeit qualitative, understanding, the solubility of analogous compounds is presented in the table below. These compounds, 3-iodoanisole and (difluoromethoxy)benzene, share key structural motifs with the target compound and can serve as useful proxies for estimating its solubility behavior.

| Solvent Classification | Common Solvents | Predicted Solubility of this compound | Qualitative Solubility of Analogs |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | 3-Iodoanisole: Soluble in Chloroform |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | 3-Iodoanisole: Soluble in Ether |

| Alcohols | Methanol, Ethanol | Soluble | 3-Iodoanisole: Soluble in Alcohol |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Data Not Available |

| Esters | Ethyl acetate | Soluble | Data Not Available |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Data Not Available |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | Data Not Available |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | Data Not Available |

| Aqueous Solvents | Water | Insoluble | 3-Iodoanisole: Insoluble in water, (Difluoromethoxy)benzene: Sparingly soluble in water (1.7 g/L) |

Note: This table is a predictive guide based on chemical principles and data from analogous compounds. Experimental verification is necessary for precise quantitative data.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the widely used isothermal shake-flask method, is recommended.

Objective:

To determine the concentration of a saturated solution of a liquid solute (e.g., this compound) in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The presence of a visible excess of the solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent using volumetric flasks and pipettes to bring the concentration within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the solute in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

This comprehensive guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary methodology to determine precise quantitative data for their specific applications.

Commercial Availability and Technical Guide for 1-(Difluoromethoxy)-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-(Difluoromethoxy)-3-iodobenzene, a key building block in pharmaceutical and materials science research. This document includes a summary of commercial suppliers, their product specifications, and proposed experimental protocols for synthesis and quality control.

Introduction

This compound (CAS No: 518070-17-2) is an aromatic organic compound featuring a difluoromethoxy group and an iodine atom at the meta position of a benzene ring. This substitution pattern makes it a valuable intermediate for introducing the difluoromethoxy moiety into more complex molecules, a common strategy in medicinal chemistry to enhance metabolic stability, potency, and pharmacokinetic properties of drug candidates. The presence of the iodine atom also allows for a variety of cross-coupling reactions, further expanding its synthetic utility.

Commercial Availability

A number of chemical suppliers offer this compound. The following table summarizes the available data on purity, quantity, and pricing from a selection of vendors. Please note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Catalog No. | Purity | Available Quantities | Price (USD) | Stock Status |

| ChemShuttle | YQF1353 | 95% | 25g, 100g, 250g | $200 (25g), $450 (100g), $900 (250g) | Typically in stock[1] |

| Advanced ChemBlocks | S71275 | 95% | 25g, 100g | $205 (25g), $535 (100g) | In Stock[2] |

| Apollo Scientific | PC5848 | ≥95% | 1g, 5g, 10g, 25g | £48.00 (1g), £84.00 (5g), £137.00 (10g), £249.00 (25g) | Out of Stock[3] |

| Sigma-Aldrich (BLD Pharmatech) | BL3H97F033F6 | 95% | Inquire | Inquire | Inquire[4] |

| Sigma-Aldrich (Leyan) | LEYH9ACFCE20 | 97% | Inquire | Inquire | Inquire |

| Wuhan Chemwish Technology | - | 98% | 1g, 5g, 25g, 50g, 100g, 500g | Inquire | Inquire |

| Hangzhou J&H Chemical | - | 98% (HPLC) | 1g, 10g, 100g, 500g, 1kg, 5kg, 10kg, 50kg | Inquire | Inquire |

| Changzhou Tianrui Pharmaceutical | - | 98% | 100g, 1kg, 5kg | Inquire | Inquire |

| J & K SCIENTIFIC LTD. | - | - | 5g, 25g | Inquire | Inquire |

Table 1: Commercial Suppliers and Availability of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 518070-17-2 | [1] |

| Molecular Formula | C₇H₅F₂IO | [1] |

| Molecular Weight | 270.02 g/mol | [4] |

| Appearance | Liquid | [4] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [4] |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed experimental protocol for the synthesis of this compound, adapted from a patented procedure for the synthesis of difluoromethoxy nitrobenzene. This procedure involves the difluoromethoxylation of 3-iodophenol.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

3-Iodophenol

-

Difluorochloromethane (gas)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Prepare an aqueous solution of sodium hydroxide or potassium hydroxide (concentration range: 2.0–30%).

-

In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve 3-iodophenol in the alkaline solution.

-

Add the phase-transfer catalyst to the mixture. The amount of catalyst can be in the range of 0-10% of the molar amount of 3-iodophenol.

-

Heat the mixture to a temperature between 40°C and 100°C.

-

Continuously bubble difluorochloromethane gas into the reaction mixture with vigorous stirring. The molar ratio of 3-iodophenol to difluorochloromethane can be in the range of 1:1 to 1:10.

-

The reaction time can vary from 1 to 40 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Proposed Quality Control Analysis

The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

4.2.1. GC-MS Method (Proposed)

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5MS or equivalent).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Oven Temperature Program: A suitable temperature gradient to ensure separation of the product from any starting materials, intermediates, or byproducts. A typical program might start at a lower temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify impurities and in selected ion monitoring (SIM) mode for higher sensitivity if needed.

4.2.2. HPLC Method (Proposed)

-

Instrumentation: HPLC system with a UV detector.

-